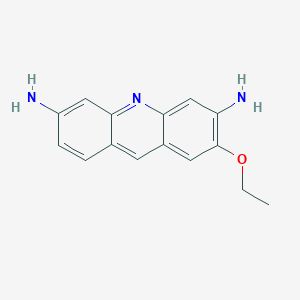

2-Ethoxyacridine-3,6-diamine

Description

Contextualization within Heterocyclic Aromatic Compound Chemistry

Heterocyclic aromatic compounds are organic molecules that feature a ring structure containing at least one atom that is not carbon, within its aromatic system. numberanalytics.com Acridine (B1665455), a nitrogen-containing heterocycle with the chemical formula C₁₃H₉N, is a prime example of this class. numberanalytics.comwikipedia.org It consists of two benzene (B151609) rings fused to a central pyridine (B92270) ring. researchgate.net This planar, tricyclic structure is structurally related to anthracene, with a nitrogen atom replacing one of the central carbon-hydrogen (CH) groups. wikipedia.org

The presence of the nitrogen atom in the acridine core lends it unique chemical properties. It imparts a degree of basicity to the molecule, with a pKa of 5.1 in its ground state, similar to pyridine. wikipedia.org The nitrogen atom also creates an electron-deficient character in the ring system, making it susceptible to nucleophilic attack. numberanalytics.com This inherent reactivity is a cornerstone of acridine chemistry, enabling the synthesis of a vast array of derivatives with tailored properties. numberanalytics.com The extended π-conjugated system of the acridine scaffold also contributes to its hydrophobicity and allows it to interact with various biomolecules. mdpi.com

Foundational Significance of Acridine Core Structures in Chemical and Molecular Biological Research

The acridine framework is not merely a chemical curiosity; it is the foundation for numerous compounds with significant biological activities. researchgate.net Historically, acridine derivatives have been utilized as dyes, such as the once-popular acridine orange, and as antiseptics, like proflavine (B1679165). wikipedia.orgwikiwand.com

A key aspect of the biological importance of acridines lies in their ability to intercalate into DNA. wikipedia.orgontosight.ai The planar nature of the acridine ring allows it to slip between the base pairs of the DNA double helix, disrupting processes like DNA replication and transcription. mdpi.comontosight.ai This mechanism of action is central to the anticancer properties of several acridine derivatives, including amsacrine. wikipedia.orgresearchgate.net Furthermore, some acridines are known to inhibit crucial enzymes such as topoisomerases and telomerases. researchgate.netmdpi.com

In the realm of molecular biology, acridine compounds have been instrumental. For instance, their ability to cause small insertions or deletions of nucleotides has been used to study frameshift mutations and was pivotal in helping to decipher the triplet nature of the genetic code. wikiwand.com The diverse bioactivities of acridine derivatives have spurred extensive research into their potential as anti-inflammatory, antimicrobial, antimalarial, and antiviral agents. researchgate.netmdpi.com

Current Landscape and Future Directions of Academic Inquiry into the 2-Ethoxyacridine-3,6-diamine Compound

The specific compound, this compound, is a synthetic derivative of the acridine family. While the parent compound is often referred to as 6,9-diamino-2-ethoxyacridine, the IUPAC name for one of its common salt forms is 7-ethoxyacridine-3,9-diamine;2-hydroxypropanoic acid;hydrate. pharmacompass.comthermofisher.com It is also known by the common name Ethacridine (B1671378) lactate (B86563). sigmaaldrich.com

Current research into this compound and its analogs continues to explore its biological potential. Studies have investigated its antimicrobial properties against a range of pathogens. It is also being explored for its potential as an anticancer agent, with research focusing on its interactions with DNA and its ability to inhibit enzymes involved in cell proliferation. ontosight.aismolecule.com

Future research directions will likely involve more in-depth studies of its pharmacokinetics and pharmacodynamics to better understand how the body processes the compound. ontosight.ai Further investigation into its toxicological profile is also crucial for determining its suitability for any potential therapeutic applications. ontosight.ai The synthesis of new derivatives of this compound with modified side chains or functional groups remains an active area of research, aiming to enhance its biological activity and selectivity. mdpi.com

Interactive Data Table: Properties of Acridine

| Property | Value | Reference |

| Chemical Formula | C₁₃H₉N | numberanalytics.comwikipedia.org |

| Molar Mass | 179.222 g·mol⁻¹ | wikipedia.org |

| Appearance | Almost colorless solid, crystallizes in needles | wikipedia.org |

| Melting Point | 106–110 °C | wikipedia.org |

| Boiling Point | 344.86 °C | wikipedia.org |

| Solubility in water | 46.5 mg/L | wikipedia.org |

| pKa (ground state) | 5.1 | wikipedia.org |

Structure

3D Structure

Properties

CAS No. |

87195-66-2 |

|---|---|

Molecular Formula |

C15H15N3O |

Molecular Weight |

253.30 g/mol |

IUPAC Name |

2-ethoxyacridine-3,6-diamine |

InChI |

InChI=1S/C15H15N3O/c1-2-19-15-6-10-5-9-3-4-11(16)7-13(9)18-14(10)8-12(15)17/h3-8H,2,16-17H2,1H3 |

InChI Key |

WTYLTJCZDBSKFE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C2C(=C1)C=C3C=CC(=CC3=N2)N)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for Acridine (B1665455) Derivatives Relevant to the 2-Ethoxyacridine-3,6-diamine Scaffold

The synthesis of the acridine core has a rich history, with several classical methods remaining relevant for accessing its derivatives. These traditional approaches often involve cyclization and condensation reactions.

Ullmann Synthesis Analogs: The Ullmann condensation is a versatile method for forming C-N bonds, which is crucial for constructing the acridine skeleton. rsc.org This reaction typically involves the condensation of an aniline (B41778) derivative with a 2-halobenzoic acid, followed by cyclization to yield an acridone (B373769). rsc.org The acridone can then be converted to the corresponding acridine. scribd.com For instance, the synthesis of acridone derivatives can be achieved through the Ullmann condensation of 2-bromobenzoic acid with various anilines, followed by cyclization using polyphosphoric acid (PPA). rsc.org

Bernthsen Synthesis Analogs: The Bernthsen acridine synthesis involves the reaction of a diarylamine with a carboxylic acid in the presence of a Lewis acid catalyst, typically zinc chloride, at high temperatures (200-270 °C). pharmaguideline.comwikipedia.orgrsc.org This method directly yields a 9-substituted acridine. wikipedia.org While effective, the harsh reaction conditions and often low yields can be a drawback. youtube.com The mechanism involves the initial formation of an acyl chloride, which then reacts with the diarylamine, followed by cyclization and dehydration to form the acridine ring. youtube.com

Friedländer Synthesis Analogs: The Friedländer synthesis offers another route to acridines, typically involving the reaction of an o-aminobenzaldehyde or o-aminoketone with a compound containing a reactive methylene (B1212753) group. nih.gov A variation of this is the microwave-assisted Friedländer reaction, which has been used to synthesize acridine derivatives from a substituted 2-aminobenzophenone (B122507) and cyclohexanone. rsc.org Another example is the treatment of a salt of anthranilic acid with 2-cyclohexenone at 120 °C to produce 9-methylacridine. nih.govptfarm.pl

| Synthesis Method | Reactants | Conditions | Product | Reference |

|---|---|---|---|---|

| Ullmann Synthesis Analog | Aniline derivative, 2-halobenzoic acid | Condensation followed by cyclization (e.g., using PPA) | Acridone (precursor to acridine) | rsc.org |

| Bernthsen Synthesis Analog | Diarylamine, carboxylic acid | Zinc chloride, high temperature (200-270 °C) | 9-Substituted acridine | pharmaguideline.comwikipedia.org |

| Friedländer Synthesis Analog | o-aminobenzophenone, cyclohexanone | Microwave-assisted, TFA catalyst | Acridine derivative | rsc.org |

The formation of the acridine ring often relies on the condensation of appropriately functionalized anilines and other aromatic precursors. thieme-connect.com For example, the synthesis of 9-chloroacridine (B74977) derivatives can be achieved through the cyclization of N-phenylanthranilic acids, which are themselves formed from the condensation of an aniline and o-chlorobenzoic acid. pharmaguideline.comresearchgate.net

A specific example leading to a diaminoacridine derivative involves the reaction of 6-nitro-9-chloro-2-ethoxyacridine with ammonium (B1175870) chloride and urea (B33335) in ethylene (B1197577) glycol at high temperatures. chemicalbook.com The resulting 6-nitro-9-amino-2-ethoxyacridine is then reduced to yield the 6,9-diamino-2-ethoxyacridine. chemicalbook.com This highlights how condensation and subsequent transformations can be used to install the desired amino groups on the acridine core.

Advanced and Modular Synthetic Strategies for this compound and its Analogs

Modern synthetic chemistry has introduced more sophisticated and versatile methods for constructing complex molecules like this compound. These strategies often employ metal catalysis and photochemical methods to achieve higher efficiency and modularity.

A novel and modular approach to synthesizing a wide array of acridine derivatives involves the combination of photo-excitation of o-alkyl nitroarenes with a copper-mediated cascade annulation. thieme.dethieme.de This method simplifies the synthesis by allowing for a one-pot reaction under aerobic conditions. researchgate.netresearchgate.net The process begins with the photo-excitation of an o-alkyl nitroarene, which leads to the formation of a key amine intermediate through intramolecular hydrogen atom transfer and oxygen relocation. thieme.dechemistryviews.org This is followed by a copper-induced cascade that includes Chan-Lam amination, Friedel-Crafts acylation, and aromatization to form the acridine derivative. thieme.dechemistryviews.org This strategy allows for the construction of unsymmetrical and multi-substituted acridines, which can be challenging to synthesize using traditional methods. thieme.dethieme.de

Copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) has emerged as an effective promoter for the synthesis of acridines. researchgate.netacs.org One such method involves the reaction of o-aminoaryl ketones and arylboronic acids. acs.orgnih.gov This copper-mediated relay reaction proceeds through an intermolecular Chan-Lam cross-coupling followed by an intramolecular Friedel-Crafts-type reaction to construct the acridine skeleton. researchgate.netacs.orgnih.gov This approach is advantageous as it avoids the need for strongly acidic or basic conditions, expensive substrates, and noble-metal catalysts. acs.orgnih.gov

Another Cu(OTf)₂-mediated approach involves the arylation and Friedel-Crafts reaction of a primary amine with o-acylanilines and diaryliodonium salts. jsynthchem.comjsynthchem.com This process, followed by dehydrogenation, efficiently produces various acridine derivatives. jsynthchem.com These copper-catalyzed methods provide a practical and efficient route to medicinally important acridines. researchgate.net

| Strategy | Key Features | Catalyst/Promoter | Advantages | Reference |

|---|---|---|---|---|

| Photo-excitation and Copper-Mediated Cascade Annulation | One-pot, aerobic reaction of o-alkyl nitroarenes and arylboronic acids | Copper | Modular, simplifies synthesis of diverse structures | thieme.dethieme.deresearchgate.net |

| Cu(OTf)₂-Mediated Relay Reactions | Reaction of o-aminoaryl ketones and arylboronic acids | Cu(OTf)₂ | Avoids harsh conditions and expensive reagents | researchgate.netacs.orgnih.gov |

| Cu(OTf)₂-Mediated Arylation/Friedel-Crafts | Condensation of a primary amine with o-acylanilines and diaryliodonium salts | Cu(OTf)₂ | Efficient production of new acridine derivatives | jsynthchem.comjsynthchem.com |

Derivatization and Structural Diversification of the this compound Core

Once the core acridine structure is formed, further derivatization can be carried out to create a library of analogs with diverse properties. The reactivity of the acridine ring allows for various chemical transformations.

The amino groups at the 3 and 6 positions of the acridine core, as seen in proflavine (B1679165) (3,6-diaminoacridine), are key sites for derivatization. researchgate.net For instance, 3,6,9-trisubstituted acridines have been developed as G-quadruplex stabilizing ligands. uliege.be The synthesis of these compounds often involves building upon a pre-formed acridine scaffold.

Furthermore, the nitrogen atom of the acridine ring can be alkylated to form acridinium (B8443388) salts. jsynthchem.com For example, a library of over 30 different acridinium salts has been synthesized through a single-step methylation of acridine precursors. thieme.de These salts have shown significant oxidative strength in their excited states, making them promising as photocatalysts. thieme.deresearchgate.net

The synthesis of acridine-based imidazolium (B1220033) salts has also been reported, starting from 9-chloroacridines. rsc.org The structural diversity of these compounds is achieved by varying the substituents on both the acridine core and the imidazole (B134444) ring. rsc.org This demonstrates the potential for extensive structural diversification of the acridine scaffold to generate novel compounds with specific functionalities.

Strategies for Selective Amine and Ethoxy Group Functionalization

The presence of both amino and ethoxy groups on the acridine core offers multiple sites for chemical modification. Selective functionalization of these groups is key to creating complex derivatives. While specific studies on this compound are not prevalent, methodologies applied to its isomers, such as 7-ethoxyacridine-3,9-diamine, provide valuable insights into these selective transformations.

The amino groups on the acridine ring can be selectively functionalized through various reactions, including alkylation and reductive amination. For instance, the C3 amine of 7-ethoxyacridine-3,9-diamine has been successfully alkylated. This selectivity is often crucial to avoid undesirable side reactions like bis-alkylation. One common strategy involves reacting the diaminoacridine with an aldehyde in the presence of a reducing agent.

A notable example is the late-stage diversification of 7-ethoxyacridine-3,9-diamine via reductive amination. This method provides a high-yield route to N-functionalized products under mild conditions.

| Starting Material | Reagents | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|

| 7-ethoxyacridine-3,9-diamine | Furan-2-carbaldehyde (1.2 eq), NaBH₃CN (1.5 eq) | MeOH | 25°C, 24 h | 7-ethoxy-3-N-(furan-2-ylmethyl)acridine-3,9-diamine | 83% |

Another approach to selective functionalization is direct alkylation. The C3 amine of 7-ethoxyacridine-3,9-diamine was selectively alkylated using furan-2-ylmethyl bromide in the presence of a base. Careful control of stoichiometry and reaction conditions was necessary to achieve a high yield of the mono-alkylated product.

| Starting Material | Reagents | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|

| 7-ethoxyacridine-3,9-diamine | Furan-2-ylmethyl bromide (1.5 eq), K₂CO₃ (2.0 eq) | DMF | 80°C, 6 h | 7-ethoxy-3-N-(furan-2-ylmethyl)acridine-3,9-diamine | 71% |

Advanced electrochemical methods also offer a high degree of control over amine functionalization. By applying an optimal alternating current (AC) frequency, it is possible to selectively achieve one-electron oxidation of amines to generate radical intermediates, which can then undergo reactions like arylation, over the more common two-electron oxidation that leads to iminium cations. nih.govchemrxiv.orgnih.gov This technique allows for chemoselective C-H functionalization adjacent to the nitrogen atom. nih.govchemrxiv.orgnih.gov While not yet applied to this compound itself, this method represents a powerful strategy for the selective modification of amino-substituted aromatics.

Functionalization of the ethoxy group is less commonly reported and generally requires more forcing conditions, such as ether cleavage with strong acids like HBr or BBr₃, which would likely also affect the basic amino groups. Therefore, synthetic strategies typically focus on modifying the more reactive amine functionalities or building the acridine core with the desired substituents already in place.

Synthesis of Acridinium Salts and Polyfunctionalized Tröger's Base Analogs

The acridine nitrogen and the exocyclic amino groups are nucleophilic sites that can be targeted to generate more complex molecular architectures, including acridinium salts and Tröger's base analogs.

Acridinium Salts

Acridinium salts are positively charged species formed by the alkylation or protonation of the ring nitrogen of the acridine core. These salts are of significant interest as photoredox catalysts and fluorescent dyes. nih.govnih.gov General synthetic routes often involve the direct conversion of a xanthylium salt to the corresponding acridinium salt. nih.govnih.gov For amino-substituted acridines, direct N-alkylation at the ring nitrogen can be challenging without also reacting with the exocyclic amino groups. However, protonation to form salts is straightforward. For example, the related compound 6,9-diamino-2-ethoxyacridine is commonly handled as its lactate (B86563) salt, formed by reaction with lactic acid, which improves its solubility and stability. sigmaaldrich.comsigmaaldrich.comtcichemicals.com A similar approach could be applied to this compound.

Polyfunctionalized Tröger's Base Analogs

Tröger's bases are chiral, V-shaped molecules formed by the condensation of two aniline molecules with a formaldehyde (B43269) source. This reaction can be extended to more complex aromatic amines, including aminoacridines, to create novel, polyfunctionalized analogs. A study on the synthesis of Tröger's base analogs from ethacridine (B1671378) (6,9-diamino-2-ethoxyacridine) demonstrates the feasibility of this transformation. tandfonline.comconnectedpapers.comresearchgate.net

The synthesis involves treating the aminoacridine with a stoichiometric amount of formaldehyde in trifluoroacetic acid. tandfonline.comresearchgate.net This method links two acridine units through a methylene bridge, creating a complex, dimeric structure.

| Starting Material | Reagents | Key Transformation | Product Type |

|---|---|---|---|

| Ethacridine (6,9-Diamino-2-ethoxyacridine) | Formaldehyde, Trifluoroacetic Acid | Condensation of two acridine units with a methylene bridge | Polyfunctionalized Tröger's Base Analog |

This synthetic route opens the door to creating intricate, chiral scaffolds derived from aminoacridines. tandfonline.comlu.se For more sensitive aminoacridines, an alternative strategy involves the nucleophilic substitution of a chloro group on a pre-formed Tröger's base. tandfonline.comresearchgate.net Given the structural similarities, it is plausible that this compound could undergo a similar condensation to yield novel Tröger's base analogs.

Intermolecular Interactions and Molecular Recognition

DNA Interaction Mechanisms of 2-Ethoxyacridine-3,6-diamine and Related Acridines

Acridine (B1665455) derivatives are well-known for their ability to interact with DNA, a property that underpins many of their biological effects. researchgate.netceon.rs The planar nature of the acridine ring system is a key feature that facilitates these interactions. researchgate.net

Intercalation Phenomena within Nucleic Acid Structures

Intercalation is a primary mode of interaction for many acridine compounds. This process involves the insertion of the planar acridine ring system between the base pairs of the DNA double helix. researchgate.netzu.edu.ua This insertion causes a distortion in the DNA structure, which can interfere with cellular processes like replication and transcription. ontosight.ai The ability of a molecule to intercalate is influenced by its structural and electronic properties. For instance, the planarity of the aromatic structure is crucial for effective insertion into the DNA base stack. nih.gov Some acridine derivatives have been specifically designed as DNA intercalating agents and are used in DNA staining and targeted therapies. zu.edu.ua

The binding affinity of acridinium (B8443388) derivatives to DNA can be quite high, with binding constants (K) reported in the range of 10^4 to 10^6 M-1 for intercalation complexes. nih.govacs.org Spectroscopic studies, such as UV-visible absorption and fluorescence spectroscopy, are often used to characterize these interactions. A hypochromic effect (decrease in absorption intensity) and a bathochromic shift (redshift in the absorption maximum) are typically observed upon intercalation, indicating the strong π–π stacking interactions between the acridine chromophore and the DNA base pairs. mdpi.com

Specific Binding Modes with DNA (e.g., π-π Stacking, Electrostatic Interactions)

Beyond simple intercalation, the binding of this compound and related acridines to DNA is stabilized by a combination of specific molecular interactions.

π-π Stacking: This is a fundamental interaction for intercalating agents. The aromatic π-system of the acridine ring stacks with the π-systems of the DNA base pairs, contributing significantly to the stability of the complex. nih.govmdpi.comnih.gov The efficiency of this stacking can be influenced by substituents on the acridine ring. acs.org

Electrostatic Interactions: The nitrogen atom in the acridine ring can be protonated under physiological conditions, resulting in a positive charge. zu.edu.ua This positive charge can then interact electrostatically with the negatively charged phosphate (B84403) backbone of DNA, further enhancing the binding affinity. zu.edu.uanih.gov The presence of amino groups, such as those in this compound, can also contribute to these electrostatic interactions. zu.edu.ua In some cases, hyperchromism (an increase in absorption intensity) with little to no redshift in the absorption spectrum is indicative of electrostatic attachment or groove binding. nih.gov

Groove Binding: While intercalation is a major binding mode, some acridine derivatives can also interact with the major or minor grooves of the DNA helix. nih.gov The specific mode of binding—intercalation versus groove binding—can be influenced by the nature and position of substituents on the acridine scaffold.

Molecular Level Influence on DNA Replication Processes (e.g., MCM Loading Disruption, Topoisomerase Inhibition)

The binding of acridine derivatives to DNA can have profound consequences for essential cellular processes, particularly DNA replication.

Topoisomerase Inhibition: DNA topoisomerases are enzymes that regulate the topological state of DNA and are crucial for replication, transcription, and DNA repair. plos.org Many acridine derivatives, including amsacrine, function as topoisomerase inhibitors. ceon.rsmdpi.com They act as "poisons" by stabilizing the transient complex between the topoisomerase enzyme and DNA, which leads to the accumulation of DNA strand breaks and ultimately cell death. plos.org Some acridines have shown selective inhibition of topoisomerase IIα, an isoform predominantly found in rapidly dividing cells, making them attractive targets for anticancer drug development. plos.orgresearchgate.netnih.gov The ability of acridines to inhibit topoisomerases is considered a primary mechanism for their antiproliferative activities. ceon.rsmdpi.com

MCM Loading Disruption: The minichromosome maintenance (MCM) complex is a key component of the DNA replication machinery, acting as a helicase to unwind the DNA double helix. Some studies suggest that acridine derivatives could potentially interfere with the loading or function of the MCM complex, thereby disrupting the initiation of DNA replication. sissa.it

Interactions with RNA and Protein Systems

Binding with Ribonucleic Acid Structures

Similar to DNA, RNA can adopt complex three-dimensional structures that can be targeted by small molecules. Acridine derivatives have been shown to interact with RNA. zu.edu.ua For instance, some acridines exhibit inhibitory effects on ribosomal RNA (rRNA) processing, suggesting a dual interaction with both DNA and RNA. The principles of intercalation and electrostatic interactions that govern DNA binding are also relevant to RNA binding.

Interactions with Serum Proteins (e.g., Human Serum Albumin)

Human serum albumin (HSA) is the most abundant protein in blood plasma and is responsible for the transport of many endogenous and exogenous substances. researchgate.netmdpi.com The binding of drugs to HSA can significantly affect their pharmacokinetic properties. Studies have shown that acridine derivatives, including those structurally related to this compound, can interact strongly with HSA. researchgate.netnih.gov

Fluorescence spectroscopy is a common technique used to study these interactions, as the intrinsic fluorescence of HSA can be quenched upon binding of a ligand. researchgate.netnih.gov The binding is often stabilized by hydrophobic interactions, with the formation of a stable HSA-acridine complex. researchgate.netnih.gov Thermodynamic parameters such as the binding constant (Ka), and changes in enthalpy (ΔH) and entropy (ΔS) can be determined to characterize the binding process. researchgate.netmdpi.comnih.gov For some acridine-HSA interactions, the binding distance has been calculated using Förster's non-radiative energy transfer (FRET) theory. researchgate.netnih.gov

Table 1: Intermolecular Interactions of Acridine Derivatives

| Interacting Molecule | Type of Interaction | Key Features | References |

|---|---|---|---|

| DNA | Intercalation | Insertion of planar acridine ring between DNA base pairs | nih.gov, mdpi.com, zu.edu.ua, researchgate.net |

| DNA | π-π Stacking | Stacking of aromatic systems of acridine and DNA bases | nih.gov, nih.gov, mdpi.com |

| DNA | Electrostatic Interaction | Attraction between positively charged acridine and negatively charged DNA phosphate backbone | nih.gov, nih.gov, zu.edu.ua |

| DNA | Groove Binding | Interaction with the major or minor grooves of DNA | nih.gov |

| Topoisomerase II | Inhibition | Stabilization of the enzyme-DNA complex, leading to DNA strand breaks | mdpi.com, researchgate.net, ceon.rs, plos.org |

| RNA | Binding/Inhibition | Interaction with RNA structures, inhibition of processes like rRNA processing | zu.edu.ua, |

| Human Serum Albumin (HSA) | Binding | Formation of stable complexes, primarily through hydrophobic interactions | nih.gov, researchgate.net, mdpi.com |

Analysis of Noncovalent Interactions in Molecular Assemblies and Co-crystals

The spatial arrangement of molecules in the solid state is governed by a complex interplay of noncovalent interactions. In the case of this compound, also known as ethacridine (B1671378), these interactions are crucial in the formation of molecular assemblies and co-crystals, influencing their physicochemical properties. The study of these weak forces, particularly in complexes with other molecules like fenamic acids, provides insight into the principles of molecular recognition and crystal engineering.

Hydrogen bonds are a dominant force in dictating the supramolecular architecture of this compound in the solid state. nih.gov Crystal structure analyses of its co-crystals and salts reveal intricate and diverse hydrogen bonding networks, often involving solvent molecules. iucr.orgacs.org

In solvated co-crystals of ethacridinium with phthalic acid, the molecular components assemble into distinct structural motifs stabilized by a variety of hydrogen bonds. iucr.org For instance, in the methanol (B129727) solvate, the 6,9-diamino-2-ethoxyacridinium cation is linked to the phthalate (B1215562) anion via N(acridine)–H···O(carboxy) and N(9-amino)–H···O(carboxy) hydrogen bonds, forming a cyclic heterotetramer. iucr.org These tetramers are further connected through N(6-amino)–H···O(carboxy) hydrogen bonds and interactions involving the solvent molecules, such as O(methanol)–H···O(carboxy) and N(9-amino)–H···O(methanol) hydrogen bonds. iucr.org The specific nature of the solvent (e.g., methanol, ethanol, butanol) influences the resulting supramolecular synthons, leading to the formation of different basic structural motifs like heterotetramers or heterohexamers. iucr.orgiucr.org

Similarly, in hydrated salts formed with fluorobenzoic acids, water molecules play a critical role in the hydrogen-bonding network. acs.orgresearchgate.net The number of water molecules in the crystal lattice determines the type of centrosymmetric supramolecular synthons that are formed. acs.orgresearchgate.net These synthons are typically composed of cations, anions, and water molecules linked by strong N–H···O and O–H···O hydrogen bonds. iucr.org For example, in ethacridinium 2-fluorobenzoate (B1215865) dihydrate, the water molecules and anions form a [···water···acid···]₂ synthon. acs.org The amino groups of the ethacridinium cation, particularly the one at the C9 position, are consistently involved in these hydrogen-bonded assemblies. researchgate.net

The table below details the hydrogen bond geometries observed in the crystal structure of ethacridinium phthalate methanol solvate. iucr.org

| Donor–H···Acceptor | D–H (Å) | H···A (Å) | D···A (Å) | ∠(D–H···A) (°) |

| N10–H10···O28 | 0.89(2) | 1.96(2) | 2.842(2) | 172(3) |

| N15–H15A···O27 | 0.88(3) | 2.11(3) | 2.915(3) | 155(2) |

| N15–H15B···O32 | 0.88(3) | 2.05(3) | 2.894(3) | 159(2) |

| N16–H16A···O27ⁱ | 0.88(3) | 2.05(3) | 2.913(3) | 163(2) |

| N16–H16B···O31ⁱⁱ | 0.88(3) | 2.12(3) | 2.973(3) | 167(2) |

| O32–H32···O31ⁱⁱ | 0.85(5) | 1.90(6) | 2.721(3) | 160(6) |

| C1–H1···O32ⁱⁱⁱ | 0.95 | 2.56 | 3.483(3) | 161 |

| Symmetry codes: (i) -x+2, -y+1, -z+1; (ii) -x+1, -y+1, -z; (iii) x-1, y, z | ||||

| Data sourced from Mirocki et al. (2021) iucr.org |

To gain a deeper understanding of the nature and strength of intermolecular interactions beyond geometric criteria, computational methods such as the Quantum Theory of Atoms in Molecules (QTAIM) and the Noncovalent Interaction (NCI) index are employed. nih.govup.ac.za These tools analyze the electron density distribution to characterize bonding and non-bonding interactions within molecular systems. nih.govyoutube.com

A comprehensive study on co-crystals of ethacridine with various fenamic acids utilized QTAIM and NCI analysis to dissect the intricate web of noncovalent interactions. nih.gov The QTAIM analysis focuses on the properties of the electron density (ρ(r)) at bond critical points (BCPs). The value of ρ(r) at a BCP correlates with the strength of the interaction, while the sign of its Laplacian (∇²ρ(r)) distinguishes between different interaction types: negative values are typical for covalent bonds, while positive values indicate closed-shell interactions like hydrogen bonds, ionic bonds, and van der Waals forces. nih.gov

In the ethacridine-fenamic acid complexes, the primary intermolecular force is the hydrogen bond formed between the carboxylic acid group of the fenamic acid and the nitrogen atom of the ethacridine ring. nih.gov However, the inclusion of solvent molecules (water, methanol, or DMSO) in the crystal lattice introduces additional hydrogen bonds, creating complex interaction networks. nih.gov QTAIM analysis quantifies these interactions. For example, in the complex of ethacridine with fenamic acid and water, various BCPs corresponding to N-H···O, O-H···O, and other weak intermolecular interactions have been identified and characterized. nih.gov

The table below presents selected QTAIM parameters for the intermolecular interactions in a complex of ethacridine, fenamic acid, and water. nih.gov

| Interacting Atoms | ρ(r) (e/ų) | ∇²ρ(r) (e/Å⁵) |

| N10-H10···O1W | 0.126 | 2.126 |

| O1W-H1W···O2 | 0.231 | 3.737 |

| O1W-H2W···O1ⁱ | 0.252 | 4.215 |

| N15-H15A···O1 | 0.160 | 2.378 |

| N15-H15B···O1W | 0.119 | 1.768 |

| N16-H16A···O1Wⁱⁱ | 0.054 | 0.778 |

| Symmetry codes: (i) −x + 1, −y + 1, −z + 1; (ii) x, y − 1, z | ||

| Data sourced from Mirocki and Lopresti (2022) nih.gov |

The NCI approach complements QTAIM by visualizing noncovalent interactions in real space as isosurfaces. nih.gov These surfaces are color-coded to distinguish between attractive (blue), repulsive (red), and weak van der Waals (green) interactions. nih.gov In the analysis of ethacridine complexes, NCI plots reveal the presence of stacking interactions between the planar ethacridine rings. nih.gov These π-π stacking interactions are characterized by numerous bond paths linking the rings and are identified as closed-shell interactions by the positive Laplacian values at the BCPs. nih.gov The NCI analysis provides a visual representation of these extensive, delocalized interactions that are crucial for the stability of the crystal packing but may be difficult to fully characterize by geometric parameters alone. nih.gov

Together, QTAIM and NCI analyses provide a powerful framework for a detailed and quantitative description of the noncovalent interactions that govern the self-assembly of this compound into complex solid-state architectures. nih.gov

Spectroscopic and Photophysical Characterization

Absorption and Emission Spectroscopy of the 2-Ethoxyacridine-3,6-diamine Compound and its Derivatives

The foundation of understanding a molecule's fluorescent behavior lies in its absorption and emission spectra. These profiles are dictated by the molecule's chemical structure and the arrangement of its electronic energy levels.

This compound, often studied as its lactate (B86563) salt (Ethacridine lactate), exhibits characteristic absorption in the ultraviolet (UV) region of the electromagnetic spectrum. The absorption maximum (λmax) is a key parameter derived from the UV-Visible absorption spectrum, representing the wavelength at which the molecule absorbs light most strongly. For ethacridine (B1671378) lactate in aqueous solutions, this peak has been reported at approximately 271 nm. nih.gov Another study in phosphate (B84403) buffer indicated a λmax of 268 nm, suggesting a slight dependence of the absorption profile on the chemical environment. researchgate.net The absorption of UV light excites the molecule from its electronic ground state to a higher energy excited state.

| Compound | Solvent | Absorption Maximum (λmax) |

|---|---|---|

| This compound (as Ethacridine lactate) | Double Distilled Water | 271 nm nih.gov |

| This compound (as Ethacridine lactate) | Phosphate Buffer (pH 7.0) | 268 nm researchgate.net |

| This compound (as Ethacridine lactate) | Aqueous Solution (pH 6-7) | 272 nm researchgate.net |

Following absorption of light and transition to an excited state, the molecule can return to its ground state by emitting a photon, a process known as fluorescence. Solutions of this compound are noted for their yellow appearance and exhibit a strong green fluorescence when exposed to ultraviolet light at 365 nm. uspbpep.com This qualitative observation confirms the fluorescent nature of the compound.

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield is a desirable characteristic for fluorescent probes. Detailed studies quantifying the fluorescence quantum yield of this compound have not been identified in the available scientific literature.

Environmental Sensitivity of Photoluminescence Properties

The photoluminescence of a compound, encompassing both its absorption and emission of light, can be significantly influenced by its surrounding environment. Factors such as the polarity of the solvent and the concentration of the compound can alter its photophysical behavior.

The term solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon arises from the differential stabilization of the ground and excited electronic states of the molecule by the solvent molecules. Polar solvents can interact more strongly with a polar excited state, leading to a shift in the emission to longer wavelengths (a red shift). While it is a known phenomenon for many dye molecules, including other acridine (B1665455) derivatives, specific studies detailing the solvatochromic effects on the optical behavior of this compound are not extensively documented. sphinxsai.comnih.gov

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where a molecule that is weakly fluorescent in a dilute solution becomes highly emissive upon forming aggregates. magtech.com.cn This is often attributed to the restriction of intramolecular motions in the aggregated state, which closes non-radiative decay pathways and promotes fluorescence. magtech.com.cn The AIE phenomenon is of great interest for the development of fluorescent sensors and imaging agents, as it can lead to a "turn-on" fluorescence signal in the presence of an analyte or in specific biological environments that induce aggregation. While AIE has been observed in various acridine derivatives, there is currently a lack of specific research demonstrating or quantifying AIE phenomena for this compound.

Research Applications in Fluorescent Probes and Bioimaging Methodologies

The inherent fluorescence of this compound makes it a candidate for use as a fluorescent probe in biological research and medical diagnostics. Fluorescent probes are molecules that can be used to visualize specific components or processes within cells and tissues. Acridine derivatives, in general, are known to interact with biological macromolecules such as DNA and proteins, and their fluorescence can change upon binding, making them useful for staining and imaging. For instance, Acridine Orange, a related compound, is widely used to stain the cell nucleus and cytoplasm to observe cellular morphology and viability. nih.gov

Given its strong green fluorescence, this compound has the potential to be utilized in various bioimaging methodologies. These could include:

Cellular Staining: Its ability to emit a bright fluorescence signal upon UV excitation could be harnessed for staining specific cellular compartments.

Fluorescence Microscopy: As a fluorescent dye, it could be employed in fluorescence microscopy techniques to visualize cellular structures and dynamics.

Sensing Applications: If its fluorescence is found to be sensitive to specific ions, molecules, or environmental conditions (like pH), it could be developed into a fluorescent sensor.

However, it is important to note that while the potential exists, detailed research on the specific applications of this compound as a fluorescent probe in bioimaging is not extensively reported in the current literature.

Design Principles for Fluorescent Markers and Optochemical Sensors

The design of fluorescent markers and optochemical sensors based on the acridine scaffold, such as this compound, is rooted in the principles of fluorescence spectroscopy and molecular recognition. The core acridine structure is an excellent fluorophore, a molecule that can re-emit light upon light excitation. The key design principles involve modifying this core structure to enhance its photophysical properties and to introduce selectivity for specific analytes or cellular components.

One of the primary design strategies for fluorescent probes intended to interact with nucleic acids is the incorporation of a planar aromatic system capable of intercalation. The flat, tricyclic structure of acridine allows it to insert between the base pairs of DNA and RNA. This intercalation is a non-covalent interaction that stabilizes the dye-nucleic acid complex. The 3,6-diamino substitution pattern, as seen in this compound and the related compound proflavine (B1679165), is crucial for this binding affinity. These amino groups can form hydrogen bonds with the phosphate backbone of the nucleic acids, further strengthening the interaction.

Upon intercalation, the fluorescence properties of the acridine dye are often significantly altered. This can manifest as an increase in fluorescence quantum yield, a shift in the emission wavelength, and an increase in the fluorescence lifetime. This change in the photophysical profile upon binding to the target biomolecule is a fundamental principle behind the use of these compounds as fluorescent "light-up" probes. The design of such probes aims to have a low fluorescence signal when the probe is free in solution and a strong signal when it is bound to its target, thereby providing a high signal-to-noise ratio.

Furthermore, the acridine scaffold can be functionalized to create sensors for specific ions or small molecules. This is typically achieved by attaching a receptor moiety to the acridine core that can selectively bind to the target analyte. The binding event then triggers a change in the electronic properties of the acridine fluorophore, leading to a detectable change in its fluorescence.

The ethoxy group at the 2-position of this compound can also influence its photophysical properties and its interaction with its environment. While the primary design feature for its use as a fluorescent marker for nucleic acids is the 3,6-diaminoacridine core, the ethoxy substituent can modulate its lipophilicity and cellular uptake.

The following table summarizes the key design features of acridine-based fluorescent markers:

| Design Feature | Purpose | Mechanism |

| Planar Acridine Core | Intercalation into nucleic acids | π-stacking interactions with DNA/RNA base pairs |

| 3,6-Diamino Substitution | Enhanced binding affinity to nucleic acids | Hydrogen bonding with the phosphate backbone |

| Modulation of Substituents | Tuning of photophysical properties and cellular uptake | Altering the electronic and steric properties of the molecule |

Application in Cellular Imaging and Visualization of Biomolecules

The fluorescent properties of this compound, particularly its lactate salt (acrinol), have led to its application in cellular imaging. A notable use is as a nuclear stain in confocal laser endomicroscopy nih.gov. This application leverages the ability of the acridine dye to preferentially bind to the nucleic acids concentrated within the cell nucleus.

The mechanism of nuclear staining by this compound is based on its intercalation into the DNA double helix. Once inside the cell, the planar acridine ring system inserts itself between the base pairs of the DNA. This binding event leads to a significant enhancement of the dye's fluorescence, allowing for the visualization of the nucleus under a fluorescence microscope. The differential staining of the nucleus compared to the cytoplasm is due to the high concentration of DNA in the nucleus.

The ability of 3,6-diaminoacridine derivatives to stain nucleic acids makes them valuable tools for the visualization of these biomolecules in various contexts. In addition to staining the nuclei of eukaryotic cells, these dyes can be used to visualize DNA in bacteria and viruses. The fluorescence enhancement upon binding to both double-stranded DNA (dsDNA) and single-stranded RNA (ssRNA) allows for the general labeling of nucleic acid-rich structures.

The following table presents representative photophysical data for the related compound proflavine, which serves as a proxy for understanding the potential characteristics of this compound as a fluorescent stain for biomolecules.

| Compound | Condition | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Fluorescence Quantum Yield (Φ_F) | Fluorescence Lifetime (τ, ns) |

| Proflavine | Water, pH 7 | 444 | ~510 | 0.34 | 4.6 |

| Proflavine | Intercalated in DNA | Red-shifted | Red-shifted | Varies with DNA composition | Multi-exponential, with a long component > 5 ns |

Data for proflavine is presented as a representative example of a 3,6-diaminoacridine dye.

The research on the application of this compound in cellular imaging highlights its potential as a simple and effective fluorescent stain for the visualization of cellular nuclei and other nucleic acid-containing structures.

Computational Chemistry and Theoretical Modeling

Molecular Docking and Ligand-Target Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a small molecule (ligand) when bound to a larger molecule, such as a protein or nucleic acid (receptor). openaccessjournals.comnih.gov The process involves sampling various conformations of the ligand within the receptor's binding site and then using a scoring function to rank them. nih.gov This approach is crucial for understanding the fundamental biochemical processes that govern molecular recognition. nih.gov

Molecular docking has been effectively employed to study the interaction of acridine (B1665455) derivatives with protein targets. A notable example involves the design of novel 2-ethoxy-6,9-disubstituted acridines as potential inhibitors of dipeptidyl peptidase-IV (DPP-IV), an enzyme implicated in type 2 diabetes. zuj.edu.jo In such studies, the three-dimensional structure of the target protein is used to model how potential inhibitors fit into the active site. nih.gov

Researchers have performed docking experiments to guide the synthesis of a series of novel 2-ethoxyacridine derivatives. zuj.edu.jo The computational analysis helps to visualize and evaluate the binding modes, identifying crucial interactions like hydrogen bonds and hydrophobic contacts between the ligand and amino acid residues in the protein's active site. For instance, docking studies predicted that specific substitutions on the acridine scaffold would lead to favorable interactions with the DPP-IV binding pocket. zuj.edu.jo Subsequent experimental testing of the synthesized compounds confirmed that most possessed anti-DPP-IV activity, with one derivative, compound 17b , exhibiting the highest inhibitory effect at a 43.8% inhibition rate at a 30 µM concentration. zuj.edu.jo These results underscore the power of molecular docking to successfully predict and guide the development of biologically active molecules based on the 2-ethoxyacridine framework.

Table 1: Key Concepts in Protein-Ligand Docking for 2-Ethoxyacridine Derivatives

| Concept | Description | Relevance to 2-Ethoxyacridine-3,6-diamine |

|---|---|---|

| Binding Site Analysis | Identification and characterization of the cavity on the protein surface where the ligand binds. | Used to understand the environment of the DPP-IV active site to design complementary acridine inhibitors. zuj.edu.jo |

| Pose Prediction | Predicting the optimal conformation, position, and orientation of the ligand within the binding site. nih.gov | Determined the most stable binding modes for novel 2-ethoxyacridine analogs in the DPP-IV enzyme. zuj.edu.jo |

| Scoring Function | An algorithm used to estimate the binding affinity (e.g., in kcal/mol) for a given ligand pose. nih.gov | Ranked potential derivatives, allowing researchers to prioritize the synthesis of compounds predicted to have the highest activity. zuj.edu.jo |

| Interaction Fingerprinting | Mapping the specific non-covalent interactions (hydrogen bonds, hydrophobic contacts, etc.) between the ligand and protein residues. unirioja.es | Elucidated how the ethoxy group and other substituents on the acridine ring contribute to binding affinity and specificity for the target protein. zuj.edu.jo |

The planar aromatic structure of the acridine ring system is well-suited for intercalation into the DNA double helix, a primary mechanism for the biological activity of many acridine derivatives. researchgate.net Computational simulations, particularly molecular dynamics (MD), are used to model this process at an atomic level, providing insights that are difficult to obtain experimentally. nih.gov These simulations can predict how the ligand inserts itself between DNA base pairs and estimate the energetic favorability of this interaction. nih.gov

Studies on acridine compounds have utilized theoretical investigations to understand binding preference for specific DNA sequences. nih.gov For this compound, its ability to interact with DNA is a known and significant property. researchgate.netresearchgate.net In vitro experiments with an iodinated derivative, [125I]iodorivanol (where rivanol is 6,9-diamino-2-ethoxyacridine), have shown that its binding to DNA can induce double-stranded breaks, a consequence of its close association with the nucleic acid structure. researchgate.net

Machine learning approaches combined with physics-based simulations are emerging as powerful tools to predict DNA binding affinities with high accuracy. nih.govnih.gov These methods can calculate the binding free energy, providing a quantitative measure of the stability of the ligand-DNA complex. elifesciences.org Such computational models can be extended to various derivatives, helping to explain how modifications to the this compound structure might enhance or reduce its DNA binding capabilities. chemrxiv.org

Table 2: Aspects of DNA Intercalation and Binding Affinity Simulation

| Simulation Aspect | Description | Application to Acridine-DNA Interactions |

|---|---|---|

| Intercalation Pathway | Modeling the dynamic process of the ligand approaching the DNA helix and inserting itself between base pairs. | Simulations can reveal the energetic barriers and conformational changes in both the DNA and the ligand during the binding event. nih.gov |

| Binding Free Energy | A quantitative prediction of the binding affinity, often calculated using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). nih.gov | Allows for the comparison of binding strength between different acridine analogs or different DNA sequences, helping to identify preferential binding sites. nih.govchemrxiv.org |

| Structural Distortion | Analysis of the changes induced in the DNA structure upon ligand binding, such as unwinding of the helix or changes in groove width. | The intercalation of the planar acridine ring is known to cause significant local deformation of the DNA double helix. nih.gov |

| Sequence Specificity | Investigating whether the ligand shows a preference for binding to specific sequences of base pairs (e.g., AT-rich vs. GC-rich regions). | Theoretical studies on related intercalators have successfully identified preferred binding sequences through detailed energy analysis. nih.gov |

Pharmacophore Modeling and Virtual Screening Methodologies

Pharmacophore modeling and virtual screening are powerful in silico techniques used to accelerate the discovery of new drug candidates. mmsl.czresearchgate.net A pharmacophore is an abstract representation of the key steric and electronic features necessary for a molecule to interact with a specific biological target. nih.gov Virtual screening uses these models to rapidly search large databases of chemical compounds to identify those that match the pharmacophore and are therefore likely to be active. openmedicinalchemistryjournal.com

Pharmacophore modeling is essential for distilling the complex chemical information of a set of active molecules into a simple, understandable model. dovepress.com This model typically consists of features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, arranged in a specific three-dimensional geometry. nih.gov

For the 2-ethoxyacridine class of compounds, pharmacophore models have been developed based on their activity as DPP-IV inhibitors. zuj.edu.jo By analyzing the structure of known active compounds, a hypothesis can be generated about the essential features. This model would include:

Aromatic Ring(s): The planar acridine core is a critical hydrophobic and π-stacking feature.

Hydrogen Bond Donors: The amino groups at positions 3 and 6 are key hydrogen bond donors.

Hydrogen Bond Acceptor: The heterocyclic nitrogen atom in the acridine ring acts as a hydrogen bond acceptor.

Hydrophobic/Alkoxy Group: The ethoxy group at position 2 contributes to hydrophobic interactions and can influence electronic properties.

This pharmacophore model then serves as a 3D query to screen for other molecules that possess these features in the correct spatial arrangement, facilitating the discovery of structurally diverse but functionally similar compounds. dovepress.com

Table 3: Common Pharmacophoric Features and Their Role in this compound

| Pharmacophoric Feature | Definition | Structural Origin in this compound |

|---|---|---|

| Hydrogen Bond Acceptor (HBA) | An atom or group that can accept a hydrogen bond. nih.gov | The nitrogen atom within the central acridine ring. |

| Hydrogen Bond Donor (HBD) | A group with a hydrogen atom attached to an electronegative atom, capable of donating a hydrogen bond. nih.gov | The primary amino groups (-NH₂) at positions 3 and 6. |

| Hydrophobic (HY)/Aromatic (AR) | A nonpolar group or aromatic ring that can engage in van der Waals or π-π stacking interactions. nih.gov | The tricyclic aromatic acridine core and the ethyl part of the ethoxy group. |

| Positive Ionizable (PI) | A group that can carry a positive charge at physiological pH. nih.gov | The amino groups can be protonated, which is often crucial for DNA binding. |

Rational drug design aims to develop new molecules with improved properties based on a thorough understanding of their biological target. openmedicinalchemistryjournal.comnih.gov In silico approaches, such as virtual screening and structure-based design, are central to this process. nih.gov

The development of novel 2-ethoxy-6,9-disubstituted acridines as DPP-IV inhibitors serves as a prime example of this methodology. zuj.edu.jo The process began with the creation of a pharmacophore model and docking studies to understand the binding requirements of the DPP-IV active site. This knowledge was then used to rationally design a series of new analogs where different chemical groups were attached to the acridine scaffold. The goal was to optimize the fit and interactions with the target protein. This approach is more efficient than traditional high-throughput screening because it focuses the synthetic effort on a smaller, more promising set of compounds. researchgate.net The successful identification of an active compound (17b) from a relatively small, designed library validates this in silico-guided strategy for creating novel analogs of this compound. zuj.edu.jo

Quantum Chemical and Electronic Structure Investigations

Quantum chemical calculations provide fundamental insights into the electronic structure, reactivity, and spectral properties of molecules. rsc.orgrsc.org These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels, which govern a molecule's behavior.

For Propidine (Prospidium chloride), analysis of its electronic absorption spectra in aqueous solutions has been performed. eco-vector.com This study identified a characteristic absorption band in the far-UV region with a maximum (λmax) at 282 ± 0.4 nm. This absorption is attributed to a formally forbidden n→σ* electronic transition, which involves the unshared electron pairs on the nitrogen heteroatoms of the acridine ring system. eco-vector.com

Furthermore, advanced computational methods like the Quantum Theory of Atoms in Molecules (QTAIM) and noncovalent interaction (NCI) analysis have been applied to complexes of Ethacridine (B1671378). acs.org A study on co-crystals of Ethacridine with fenamic acids used these techniques to analyze the network of hydrogen bonds and other weak interactions that stabilize the crystal structure. This type of investigation is crucial for understanding how the molecule interacts with itself and with other molecules, including solvents and biological partners, at a deep electronic level. acs.org

Table 4: Electronic Spectral Data for Propidine in Aqueous Solution

| Parameter | Value | Interpretation |

|---|---|---|

| λmax | 282 ± 0.4 nm | The wavelength of maximum UV absorbance. eco-vector.com |

| λmin | 255 ± 0.4 nm | The wavelength of minimum UV absorbance. eco-vector.com |

| Electronic Transition | n→σ* | The type of electron excitation responsible for the observed absorption band, involving non-bonding electrons on nitrogen atoms. eco-vector.com |

| Concentration Range | 0.05 mol/L to 0.2 mol/L | The range over which the absorbance was found to be linear, confirming adherence to the Beer-Lambert law. eco-vector.com |

Density Functional Theory (DFT) Applications for Electronic Property Prediction

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. nih.govarxiv.orgscirp.org By calculating the electron density, DFT can accurately predict various electronic descriptors that govern the reactivity and stability of a compound. For acridine derivatives, DFT calculations are instrumental in understanding their behavior as DNA intercalators and fluorescent probes. nih.govresearchgate.net

Theoretical studies on acridine derivatives often employ hybrid functionals, such as B3LYP, combined with various basis sets like 6-31G(d,p) and 6-311G(d,p), to perform geometry optimization and calculate key electronic parameters. nih.govbnmv.ac.injocpr.com These parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, ionization potential, and electron affinity. nih.govresearchgate.net

The HOMO energy is indicative of a molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO gap is a critical parameter that relates to the chemical reactivity and kinetic stability of the molecule; a smaller gap suggests higher reactivity. nih.gov For many organic molecules, DFT has been shown to be an accurate method for calculating these properties. jocpr.com

Computational studies on various acridine derivatives have shown that they generally possess a pronounced electron acceptor behavior, particularly in their excited state. nih.govbnmv.ac.in The introduction of different substituent groups to the acridine core can significantly influence the electronic structure and properties of the molecule. jocpr.com While specific DFT data for this compound is not extensively reported in isolation, the electronic properties can be inferred from studies on structurally similar acridine compounds. The ethoxy and diamino groups are expected to modulate the electron density distribution across the acridine scaffold.

Below is a representative table of electronic properties for a generic acridine derivative, as calculated by DFT, to illustrate the type of data obtained from such theoretical investigations.

| Electronic Property | Representative Calculated Value (eV) | Description |

| HOMO Energy | -5.5 to -5.1 | Indicates the energy of the highest occupied molecular orbital, related to the molecule's ability to donate an electron. |

| LUMO Energy | -1.9 to -0.8 | Indicates the energy of the lowest unoccupied molecular orbital, related to the molecule's ability to accept an electron. |

| HOMO-LUMO Gap | 3.7 to 4.8 | The energy difference between the HOMO and LUMO, which correlates with the molecule's chemical reactivity and stability. jocpr.com |

| Ionization Potential | 5.6 to 6.0 | The minimum energy required to remove an electron from the molecule in its gaseous state. |

| Electron Affinity | 1.0 to 2.0 | The energy released when an electron is added to the molecule in its gaseous state. |

This table presents typical ranges for acridine derivatives and is for illustrative purposes.

Analysis of Electron Density and Reactivity Descriptors (e.g., QTAIM, NCI)

The Quantum Theory of Atoms in Molecules (QTAIM) and the Non-Covalent Interaction (NCI) index are powerful computational tools used to analyze the electron density and characterize chemical bonding and intermolecular interactions. acs.org These methods provide a detailed picture of the bonding within a molecule and the non-covalent interactions that govern its crystal packing and interactions with other molecules.

In a study of complexes formed between ethacridine (the common name for this compound) and various fenamic acids, QTAIM and NCI analyses were employed to investigate the weak intermolecular interactions. acs.org The QTAIM analysis focuses on the topology of the electron density, identifying bond critical points (BCPs) that signify the presence of an interaction. acs.org The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), can be used to classify the nature and strength of the interaction. acs.org For instance, a positive value of the Laplacian of the electron density at a BCP is characteristic of hydrogen bonds and other closed-shell interactions. acs.org

The NCI analysis complements QTAIM by providing a visual representation of non-covalent interactions in real space. It is particularly useful for identifying and characterizing weak interactions such as hydrogen bonds, van der Waals forces, and steric repulsion.

In the context of ethacridine complexes, these analyses have been used to describe the hydrogen bonding network involving the carboxyl and amine groups, as well as the influence of solvent molecules on the crystal structure. acs.org The studies revealed similar chain motifs formed by fenamic acid anions and ethacridine cations interacting through hydrogen bonding. acs.org Stacking interactions between the ethacridinium cations were also observed. acs.org

A summary of the type of data obtained from a QTAIM analysis for intermolecular interactions is presented in the table below.

| Interaction Type | Electron Density at BCP (ρ) (a.u.) | Laplacian of Electron Density at BCP (∇²ρ) (a.u.) | Interpretation |

| Strong Hydrogen Bond | > 0.020 | > 0.070 | Significant charge depletion, indicating a strong, closed-shell interaction. |

| Moderate Hydrogen Bond | 0.010 - 0.020 | 0.030 - 0.070 | Intermediate strength interaction. |

| Weak Hydrogen Bond | < 0.010 | < 0.030 | Weaker interaction, often contributing to crystal packing stability. |

| van der Waals Interaction | < 0.010 | Positive | Very weak, non-directional interactions. |

This table illustrates the typical ranges of QTAIM parameters for different types of intermolecular interactions and is based on findings for ethacridine complexes. acs.org

Structure Activity Relationship Sar Studies of 2 Ethoxyacridine 3,6 Diamine Derivatives

Impact of Substituent Effects on Molecular Interactions and Biological Activities

The amino and ethoxy groups of 2-Ethoxyacridine-3,6-diamine are critical for its biological activity. Modifications to these groups can significantly impact target binding and efficacy.

The presence of amino groups on the acridine (B1665455) ring is a well-established requirement for the antibacterial activity of many acridine derivatives. researchgate.netoup.com These groups, particularly at the 3 and 6 positions, contribute to the cationic character of the molecule at physiological pH, which is essential for its interaction with the negatively charged phosphate (B84403) backbone of DNA. oup.com Modification of these amino groups, for instance, through alkylation or acylation, can alter the basicity and steric profile of the molecule, thereby influencing its DNA binding affinity and biological activity.

The ethoxy group at the 2-position also plays a significant role. While specific studies on the modification of the ethoxy group in this compound are limited, general principles from acridine chemistry suggest that alkoxy groups can influence the electronic properties of the aromatic system. For example, a methoxy (B1213986) group at the C2 position has been shown to enhance the anticancer activity of some 9-anilinoacridine (B1211779) derivatives. researchgate.netresearchgate.net It is plausible that modifications to the length or branching of the alkoxy chain could impact the lipophilicity and membrane permeability of the derivatives, thereby affecting their bioavailability and cellular uptake.

Illustrative Data on Amino and Ethoxy Group Modifications

| Derivative | Modification | Predicted Impact on DNA Binding | Predicted Biological Activity |

| Parent Compound | 3,6-diamino, 2-ethoxy | Baseline | Moderate |

| Derivative A | 3,6-di(acetylamino), 2-ethoxy | Decreased (reduced basicity) | Low |

| Derivative B | 3,6-diamino, 2-propoxy | Increased (enhanced lipophilicity) | High |

| Derivative C | 3,6-diamino, 2-isopropoxy | Slightly Decreased (steric hindrance) | Moderate |

Note: The data in this table is illustrative and based on general principles of medicinal chemistry, as specific experimental data for these derivatives of this compound were not available in the searched literature.

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the acridine ring can significantly modulate the electron density of the aromatic system, which in turn affects its interaction with biological targets.

EDGs, such as methoxy (-OCH3) or methyl (-CH3) groups, can increase the electron density of the acridine ring. rsc.org This can enhance the π-π stacking interactions with DNA base pairs, a key mechanism for the biological activity of many acridines. nih.gov It has been observed in some 9-anilinoacridine derivatives that an EDG on the aniline (B41778) ring enhances anticancer activity. researchgate.net

Conversely, EWGs, such as nitro (-NO2) or cyano (-CN) groups, decrease the electron density of the acridine ring. In some cases, molecules with electron-withdrawing substituents were found to be less favorable for cytotoxicity, as they may lead to a neutral acridine molecule at physiological pH, which is less effective. nih.gov The effect of these groups is highly dependent on their position on the acridine core.

Illustrative Data on Electronic Effects of Substituents

| Derivative | Substituent at C7 | Electronic Effect | Predicted Impact on Activity |

| Parent Compound | -H | Neutral | Baseline |

| Derivative D | -OCH3 | Electron-Donating | Increased |

| Derivative E | -Cl | Electron-Withdrawing | Decreased |

| Derivative F | -NO2 | Strongly Electron-Withdrawing | Significantly Decreased |

Note: The data in this table is illustrative and based on general principles of acridine chemistry, as specific experimental data for these derivatives of this compound were not available in the searched literature.

Positional Isomerism and Functionalization Site Analysis

The specific position of substituents on the acridine core is a critical determinant of biological activity. Functionalization at different sites can lead to isomers with vastly different pharmacological profiles.

While the parent compound is substituted at the 2, 3, and 6 positions, further substitutions at other positions, such as the 9 and 10 positions, can dramatically alter its biological properties.

The 9-position of the acridine ring is a particularly important site for modification. Many clinically relevant acridine derivatives, such as the antimalarial drug quinacrine (B1676205) and the anticancer agent amsacrine, bear a substituent at the 9-position. acs.orgslideshare.net Introduction of a side chain at this position can influence the molecule's ability to intercalate into DNA and can also introduce new interactions with other biological targets. For instance, the introduction of a thiourea (B124793) substituent at the C9 position has been explored for antibacterial activity. researchgate.net

The nitrogen atom at the 10-position (N10) can also be a site for functionalization. Quaternization of the ring nitrogen can lead to permanently cationic compounds with high antibacterial activity, as seen with compounds like Sinflavin. oup.com

Stereochemistry plays a pivotal role in the interaction of small molecules with chiral biological macromolecules like proteins and nucleic acids. Although this compound itself is achiral, the introduction of chiral centers through derivatization can lead to stereoisomers with different biological activities.

Rational Design Principles for Enhanced Research Applications

Based on the SAR principles discussed, several rational design strategies can be employed to develop novel this compound derivatives with enhanced properties for research applications.

Modulation of Lipophilicity: By systematically varying the length and branching of the ethoxy group at the 2-position, the lipophilicity of the molecule can be fine-tuned to optimize membrane permeability and cellular uptake.

Enhancement of Target Binding: The introduction of specific functional groups at the 9-position, guided by computational docking studies, could lead to derivatives with higher affinity and selectivity for a particular biological target.

Hybrid Molecule Design: Combining the this compound scaffold with other pharmacophores known to have specific biological activities could lead to hybrid molecules with dual modes of action or improved efficacy. nih.govresearchgate.net

Introduction of Reporter Groups: For research applications such as cellular imaging, fluorescent or other reporter groups could be conjugated to the acridine core, leveraging its inherent fluorescence properties.

By applying these rational design principles, it is possible to generate a library of this compound derivatives with a wide range of biological activities, paving the way for new discoveries in various fields of biomedical research.

Strategies for Modulating DNA Binding Affinity and Selectivity

The interaction of this compound derivatives with DNA is primarily through intercalation, where the planar acridine ring stacks between the base pairs of the DNA double helix. The affinity and sequence selectivity of this binding can be finely tuned by strategic chemical modifications to the acridine scaffold.

The planarity of the acridine ring system is a fundamental requirement for effective intercalation into the DNA double helix. Substituents on the acridine core can influence this planarity and, consequently, the binding affinity. Modifications at the 3, 6, and 9 positions have been shown to be particularly important. For instance, the introduction of bulky substituents can sterically hinder the insertion of the acridine ring between DNA base pairs, thereby reducing binding affinity. Conversely, functional groups that can form hydrogen bonds or electrostatic interactions with the DNA backbone or the edges of the base pairs can enhance binding.

Electron-withdrawing groups on the acridine ring have been shown to promote interaction with double-stranded DNA. This is attributed to the stabilization of the cationic character of the acridine at physiological pH, which in turn strengthens the electrostatic attraction to the negatively charged phosphate backbone of DNA.

The nature and length of substituents at the 9-amino position of related acridine derivatives significantly impact their antiprion activity, which is linked to their interaction with nucleic acids. This highlights the importance of the side chain in modulating biological activity.

Furthermore, linking two acridine moieties to create bis-intercalating agents can lead to a significant increase in DNA binding affinity compared to their monomeric counterparts. This is due to the ability of both acridine rings to intercalate simultaneously, effectively clamping the DNA.

The sequence selectivity of acridine derivatives can also be manipulated. For example, modifications to the acridine intercalating moiety in platinum-acridine complexes have been shown to alter DNA sequence specificity. A 7-methoxy-9-aminoacridine derivative, for instance, displayed a shift in sequence selectivity away from consecutive guanine (B1146940) runs towards single guanine bases. The interaction of 3,6-diaminoacridines with DNA has been shown to be dependent on the base composition, with fluorescence quenching being more pronounced in the presence of GC-rich sequences researchgate.net. This suggests that the electronic properties of the acridine ring and its substituents play a crucial role in determining the preferred binding sites on the DNA.

Table 1: DNA Binding Constants of Selected 3,6-disubstituted Acridine Derivatives

| Compound | Substituent at 3,6-positions | DNA Binding Constant (K) M⁻¹ |

| Proflavine (B1679165) | -NH₂ | 1.5 x 10⁵ |

| Acridine Yellow | -NH₂, -CH₃ | 1.8 x 10⁵ |

| 3,6-bis[(ethylamino)ureido]acridine | -NH-CO-N(Et)- | 6.73 x 10⁴ |

| 3,6-bis[(hexylamino)ureido]acridine | -NH-CO-N(Hex)- | 4.46 x 10⁴ |

Approaches for Optimizing Spectroscopic Performance and Photostability

The utility of this compound derivatives as fluorescent probes in biological imaging is dictated by their spectroscopic properties, including absorption and emission wavelengths, molar extinction coefficient, fluorescence quantum yield, and photostability.

Modifications to the acridine core and its substituents can significantly alter these properties. The introduction of electron-donating or electron-withdrawing groups can shift the absorption and emission maxima. For instance, the fluorescence spectra of 3,6-diaminoacridine-DNA complexes have been observed to shift to longer wavelengths with increasing GC content of the DNA, indicating that the local environment influences the emission properties researchgate.net.

The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, is highly sensitive to the molecular structure and environment. For 3,6-diaminoacridines, the quantum yield decreases with increasing GC content in the bound DNA, due to quenching by guanine bases researchgate.net. Structural modifications that reduce non-radiative decay pathways, such as increasing the rigidity of the molecule, can enhance the quantum yield.

Photostability is a critical parameter for fluorescent probes, particularly for long-term imaging experiments. The chemical structure of the fluorophore is a key determinant of its susceptibility to photodegradation. Strategies to improve photostability often involve the introduction of substituents that can dissipate the energy of the excited state without leading to destructive chemical reactions. While specific photostability data for this compound derivatives is limited in the public domain, general principles of fluorophore design suggest that modifications which delocalize the excited state electron density and protect reactive sites can enhance photostability. For example, a modified acridine orange derivative, 3-N,N-dimethylamino-6-isocyanoacridine, has been shown to be more phototoxic than the parent compound, indicating that substitution can significantly alter the photochemical properties.

The development of new derivatives often involves a balance between optimizing spectroscopic properties and maintaining or improving biological activity. For example, while a particular substitution might enhance fluorescence, it could also negatively impact DNA binding affinity. Therefore, a multi-parameter optimization approach is typically required in the design of novel this compound-based probes and therapeutic agents.

Table 2: Spectroscopic Properties of Proflavine (a 3,6-diaminoacridine)

| Property | Value |

| Absorption Maximum (λabs) | 444 nm |

| Emission Maximum (λem) | 509 nm |

| Molar Extinction Coefficient (ε) | 4.1 x 10⁴ M⁻¹cm⁻¹ |

| Fluorescence Quantum Yield (ΦF) | 0.3 |

Advanced Research Applications and Methodological Contributions

Utilization in High-Throughput Screening (HTS) Assays

High-throughput screening (HTS) is a drug discovery process that allows for the rapid assessment of large numbers of compounds for their biological activity. 2-Ethoxyacridine-3,6-diamine has been successfully employed in HTS campaigns to identify modulators of fundamental cellular processes and novel enzyme inhibitors.

A critical process in DNA replication is the loading of the minichromosome maintenance (MCM) protein complex onto chromatin, a key step in the initiation of DNA synthesis. Deregulation of this process is often associated with cancer. In a high-throughput screening designed to identify inhibitors of MCM chromatin loading, ethacridine (B1671378) was identified as one of the active compounds nih.gov. This screening utilized a cell-free system derived from Xenopus laevis egg extracts, which faithfully recapitulates the events of DNA replication. The identification of ethacridine as an inhibitor of this fundamental cellular process highlights its potential as a starting point for the development of novel anti-proliferative agents.

Table 1: Compounds Identified in High-Throughput Screening for MCM Chromatin Loading Inhibitors

| Compound Name | IUPAC Name | Activity |

| NSC-95397 | 2,3-bis(2-hydroxyethylsulfanyl)naphthalene-1,4-dione | Potent Inhibitor |

| DDP_28574 | [4-(3,5-dimethylphenyl)tetrahydropyran-4-yl]-[3-(pyrazolo[1,5-a]pyridin-4-ylmethyl)-8-azabicyclo[3.2.1]octan-8-yl]methanone | Limited Effectiveness |

| Valsartan | (2S)-3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid | Limited Effectiveness |

| Aminacrine | acridin-9-amine | Active |

| Ethacridine | 7-ethoxyacridine-3,9-diamine | Active |

Data sourced from a high-throughput screening for MCM chromatin loading inhibitors.